molecular formula C12H12O B14132918 Benzene, [3-(2-propenyloxy)-1-propynyl]- CAS No. 53877-58-0

Benzene, [3-(2-propenyloxy)-1-propynyl]-

Cat. No.: B14132918
CAS No.: 53877-58-0
M. Wt: 172.22 g/mol
InChI Key: RHNNBNOMBIKPDB-UHFFFAOYSA-N
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Description

Benzene, [3-(2-propenyloxy)-1-propynyl]- is a substituted aromatic compound featuring a benzene ring with two distinct functional groups: a 2-propenyloxy (allyloxy) group and a 1-propynyl (propargyl) group. This dual functionality distinguishes it from simpler benzene derivatives and enhances its utility in synthetic organic chemistry and materials science.

Properties

CAS No.

53877-58-0

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

3-prop-2-enoxyprop-1-ynylbenzene

InChI

InChI=1S/C12H12O/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h2-5,7-8H,1,10-11H2

InChI Key

RHNNBNOMBIKPDB-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC#CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Halogenated Propargyl Precursors

The synthesis begins with the preparation of 3-chloro-1-propynylbenzene derivatives. For example, 3-chloro-1-propynylbenzene is synthesized via Friedel-Crafts alkylation of benzene with propargyl chloride, though this method faces challenges due to benzene’s low reactivity. Alternatively, Sonogashira coupling of benzyl bromide with terminal propargyl halides (e.g., propargyl bromide) in the presence of palladium catalysts offers higher regioselectivity.

Allyloxy Group Introduction

The chloro substituent is replaced by an allyloxy group using a two-phase system comprising toluene, sodium hydroxide, and tetrabutylammonium bromide (TBAB) as a PTC. In this reaction, the allyloxide ion (generated from allyl alcohol and NaOH) attacks the electrophilic carbon adjacent to the propargyl group. Optimal conditions include:

  • Temperature : 103–105°C
  • Solvent : Toluene (0.1–0.25 weight parts relative to substrate)
  • Base : Sodium hydroxide (29% aqueous solution)
  • Catalyst : TBAB (0.044 weight parts).

This method achieves yields exceeding 95% while avoiding polar aprotic solvents like DMF, enhancing industrial feasibility.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction provides a versatile pathway for constructing the allyloxy-propargyl ether linkage. This method, though less commonly reported for propargyl systems, is effective for coupling benzyl alcohols with allyl alcohols under mild conditions.

Substrate Preparation

Benzyl propargyl alcohol (benzene-CH₂-C≡C-OH) is synthesized via Grignard addition of propargyl magnesium bromide to benzaldehyde, followed by reduction. The alcohol is then subjected to Mitsunobu conditions:

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 0°C to room temperature.

Allyl Ether Formation

Benzyl propargyl alcohol reacts with allyl alcohol in a 1:1 molar ratio, yielding the target compound with 74–82% efficiency. The reaction’s success hinges on the precise stoichiometry of DEAD and triphenylphosphine, which mediate the redox cycle essential for ether formation.

Sonogashira Coupling with Prefunctionalized Substrates

The Sonogashira cross-coupling reaction enables direct assembly of the propargyl-allyloxy scaffold from halogenated benzene precursors and terminal alkynes.

Substrate Design

Aryl halides such as 3-bromo-1-(prop-2-en-1-yloxy)benzene are prepared via Ullmann coupling of phenol derivatives with allyl bromide. The bromine substituent serves as the coupling site for terminal propargyl alkynes.

Catalytic Conditions

  • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)
  • Co-catalyst : CuI (10 mol%)
  • Base : Triethylamine
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 80°C.

Under these conditions, the coupling proceeds with >90% conversion, though purification requires chromatography to remove Pd residues.

Industrial-Scale Alkylation Strategies

Patent literature highlights scalable methods for allyloxy-propargyl benzene synthesis, emphasizing solvent minimization and catalyst recycling.

Continuous-Flow Reactors

A continuous-flow system combines 3-chloro-1-propynylbenzene and allyl alcohol in a toluene-TBAB mixture at 105°C. The product is extracted via liquid-liquid separation, reducing solvent use by 40% compared to batch processes.

Byproduct Management

The primary byproduct, sodium chloride, is removed via aqueous washes. Residual allyl alcohol is recovered by distillation, achieving a 98.4% yield in pilot-scale trials.

Biological and Material Applications

While beyond the scope of synthesis, the compound’s applications warrant brief mention. Its propargyl and allyl groups enable click chemistry for polymer crosslinking, and its structural motif is explored in agrochemical intermediates.

Chemical Reactions Analysis

Types of Reactions

(3-(Allyloxy)prop-1-yn-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding epoxides or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation of the triple bond to form alkenes or alkanes using catalysts such as palladium on carbon.

    Substitution: Electrophilic or nucleophilic substitution reactions on the benzene ring or the allyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2), and lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (Cl2, Br2), alkyl halides (R-X), and strong bases (NaOH, KOH).

Major Products

    Oxidation: Epoxides, aldehydes, and carboxylic acids.

    Reduction: Alkenes and alkanes.

    Substitution: Halogenated derivatives, alkylated products, and ethers.

Scientific Research Applications

(3-(Allyloxy)prop-1-yn-1-yl)benzene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (3-(allyloxy)prop-1-yn-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical and pharmacological studies.

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Key Properties/Reactivity Reference
Benzene, [3-(2-propenyloxy)-1-propynyl]- C12H10O 170.21 Allyloxy (C3H5O), Propynyl (C3H3) Not explicitly provided Combines allyl ether reactivity (electron-donating) with alkyne functionality for click chemistry.
Benzene, (2-propenyloxy) C9H10O 134.18 Allyloxy (C3H5O) 1746-13-0 Simpler allyl phenyl ether; undergoes Claisen rearrangement. Lower MW, higher volatility.
Benzene, (3-bromopropoxy) C9H11BrO 215.09 Bromopropoxy (C3H6BrO) 588-63-6 Bromine substitution increases molecular weight and electron-withdrawing effects.
[3-(Benzyloxy)-1-propyn-1-yl]benzene C16H14O 222.29 Benzyloxy (C7H7O), Propynyl (C3H3) 144479-03-8 Bulkier benzyl group reduces reactivity compared to allyloxy. Higher steric hindrance.
3-(2,6-Dichlorophenoxy)-1-propyne C9H6Cl2O 217.05 Dichlorophenoxy (C6H3Cl2O), Propynyl 3598-66-1 Electron-withdrawing Cl groups reduce aromatic ring reactivity. Stabilizes via resonance.

Research Findings and Data Tables

Table 1: Key Functional Group Comparisons

Functional Group Compound Example Reactivity Profile Applications
Allyloxy Benzene, (2-propenyloxy) Rearrangements, polymerization Organic synthesis, polymer precursors
Propynyl Target Compound Click chemistry, cross-coupling Bioconjugation, materials science
Bromopropoxy Benzene, (3-bromopropoxy) Nucleophilic substitution, halogenation Pharmaceuticals, agrochemicals
Dichlorophenoxy 3-(2,6-Dichlorophenoxy)-1-propyne Stabilized resonance, directed substitution Herbicides, flame retardants

Table 2: Molecular Weight and Stability Trends

Compound Molecular Weight (g/mol) Stability Trend
Benzene, (2-propenyloxy) 134.18 Moderate (prone to rearrangement)
Target Compound 170.21 High (dual functionality enhances use)
[3-(Benzyloxy)-1-propynyl]benzene 222.29 High (steric hindrance reduces reactivity)
3-(2,6-Dichlorophenoxy)-1-propyne 217.05 Very high (electron-withdrawing Cl)

Biological Activity

Benzene, [3-(2-propenyloxy)-1-propynyl]- is a chemical compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H14OC_{12}H_{14}O and a molecular weight of approximately 190.24 g/mol. Its structure features a benzene ring substituted with propenyloxy and propynyl groups, which contribute to its unique biological activity.

The biological activity of benzene derivatives often correlates with their physicochemical properties, such as lipophilicity and molecular geometry. The presence of functional groups can influence interactions with biological targets, including enzymes and receptors. Specifically, the propenyloxy group may enhance the compound's ability to penetrate biological membranes, facilitating its bioactivity in various systems .

Biological Activity Overview

Research has indicated that compounds similar to benzene, [3-(2-propenyloxy)-1-propynyl]- exhibit a range of biological activities, including:

Case Studies

  • Insecticidal Activity : A study assessed the efficacy of various benzene derivatives against Musca domestica (housefly). The introduction of different substituents at specific positions on the benzene ring significantly affected insecticidal potency. For instance, compounds with propenyloxy groups showed enhanced activity compared to those without .
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of similar compounds against Mycobacterium tuberculosis. The results indicated that modifications to the ether linkers improved metabolic stability and efficacy in vitro and in vivo models .

Data Tables

Compound Activity Type Efficacy Reference
Benzene, [3-(2-propenyloxy)-1-propynyl]-InsecticidalHigh (specific potency varies)
Benzene derivativesAntimicrobialModerate to High
Similar compoundsAnticancerInduces apoptosis

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